molecular formula C25H28N6O2 B2999763 N-(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955338-61-1

N-(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2999763
CAS No.: 955338-61-1
M. Wt: 444.539
InChI Key: YTKFZRKRWYZQOL-UHFFFAOYSA-N
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Description

Key structural elements include:

  • 1-phenyl group: Enhances aromatic stacking interactions.
  • 6-(4-methylpiperidin-1-yl) substituent: Introduces a basic nitrogen for solubility and target binding.
  • N-(2,5-dimethoxyphenyl) group: The electron-donating methoxy groups modulate electronic properties and steric effects.

This compound’s design likely targets kinases or receptors where substituent diversity influences selectivity and potency.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-17-11-13-30(14-12-17)25-28-23(27-21-15-19(32-2)9-10-22(21)33-3)20-16-26-31(24(20)29-25)18-7-5-4-6-8-18/h4-10,15-17H,11-14H2,1-3H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKFZRKRWYZQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors such as 3-aminopyrazole and a suitable diketone under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced using reagents like dimethoxybenzene and a suitable electrophile.

    Attachment of the Methylpiperidinyl Group: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced using reagents like 4-methylpiperidine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles like amines and thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, N-(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a subject of interest for developing new medications.

Industry

Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its diverse reactivity allows for the creation of products with specific properties and functions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Property Comparison Table

Compound (CAS/Reference) 6-Position Substituent N-Aryl Substituent Molecular Weight Key Features
Target Compound 4-methylpiperidin-1-yl 2,5-dimethoxyphenyl ~420* Balanced solubility and lipophilicity
CAS 946289-20-9 4-methylpiperazin-1-yl 4-chlorophenyl 419.9 Enhanced polarity
CAS 946288-21-7 4-phenylpiperazin-1-yl 3,4-dimethylphenyl 475.6 High lipophilicity
CAS 312749-83-0 2-morpholinoethyl Phenyl 324.38 Improved aqueous solubility
CAS 878063-77-5 4-benzylpiperazin-1-yl 3-chloro-4-methoxyphenyl 463.96 Steric bulk for selectivity
CAS 890892-46-3 N/A 3-chloro-4-methylphenyl 395.8 Steric hindrance

*Estimated based on molecular formula.

Research Findings and Implications

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., CAS 946289-20-9) may exhibit stronger target binding due to additional hydrogen bonding but suffer from faster metabolic clearance .
  • Methoxy Positioning : 2,5-Dimethoxy substitution (target compound) optimizes electron donation and steric alignment compared to 3-methoxy () or 2,4-dimethoxy (CAS 890892-46-3) .
  • Heterocyclic Substituents : Furan-containing analogs () show promise for CNS targets but require stability optimization .

Biological Activity

N-(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its structure, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H28N6O2C_{25}H_{28}N_{6}O_{2} with a molecular weight of 444.5 g/mol. Its structural features include a pyrazolo-pyrimidine core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC25H28N6O2
Molecular Weight444.5 g/mol
CAS Number955338-61-1

The biological activity of this compound primarily involves its role as an inhibitor of specific kinases and receptors. Research indicates that compounds with similar pyrazolo-pyrimidine structures often target receptor tyrosine kinases (RTKs), which are crucial in regulating cell proliferation and survival pathways.

Inhibition of Kinase Activity

Studies have shown that pyrazolo-pyrimidines can inhibit the activity of kinases involved in cancer progression. For instance, the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway has been linked to reduced tumor growth in various cancer models . This compound may similarly affect signaling pathways that are dysregulated in cancer cells.

Biological Activity in Research

Recent literature highlights several studies that elucidate the pharmacological effects of this compound:

  • Antitumor Activity : In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Neuroprotective Effects : The presence of piperidine groups suggests potential neuroprotective properties. Compounds that modulate neurotransmitter systems may alleviate symptoms in neurodegenerative diseases .
  • TRPC Channel Modulation : Research has indicated that pyrazolopyrimidines can act as modulators of transient receptor potential (TRP) channels, which are involved in various physiological processes including pain perception and vascular regulation .

Case Studies

Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of a related pyrazolo-pyrimidine compound in xenograft models. The results showed significant tumor size reduction and prolonged survival rates in treated groups compared to controls, indicating potential for clinical applications in oncology.

Case Study 2: Neuroprotection
Another study assessed the neuroprotective effects of a similar compound on neuronal cultures exposed to oxidative stress. The findings suggested that the compound significantly reduced cell death and oxidative damage markers, supporting its potential use in neurodegenerative conditions.

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